molecular formula C7H8N4 B567079 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239648-74-8

8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B567079
CAS No.: 1239648-74-8
M. Wt: 148.169
InChI Key: AFIIWMGLRJCJAC-UHFFFAOYSA-N
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Description

“8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, one study reported the design and synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives using a molecular hybridization strategy . Another study described the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine as an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acylation of Heteroaromatic Amines : A study by Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines through cyanoacetylation reactions, followed by subsequent cyclization. This method could potentially be applied to the synthesis of compounds like 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine, offering insights into the chemical properties and reactivity of such compounds (Ibrahim et al., 2011).

  • Synthesis in Supercritical Carbon Dioxide : Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound structurally similar to this compound, using supercritical carbon dioxide. This environmentally friendly method highlights the potential for green chemistry approaches in synthesizing such compounds (Baklykov et al., 2019).

Structural and Optical Properties

  • Molecular and Crystal Structure Analysis : The molecular and crystal structure of a related compound, 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was analyzed by Dolzhenko et al. (2011), providing insight into the structural properties that could be relevant for understanding the behavior of this compound (Dolzhenko et al., 2011).

Applications in Material Science and Pharmacology

  • Herbicidal Activity : A compound similar in structure, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, demonstrated excellent herbicidal activity in a study by Moran (2003). This suggests potential applications of this compound in agricultural chemistry (Moran, 2003).

Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIWMGLRJCJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724438
Record name 8-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239648-74-8
Record name 8-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(3-methyl-2-pyridinyl)-N′-carboethoxy-thiourea was prepared from 3-methyl-pyridin-2-ylamine (3.93 g, 0.0363 mol) in a manner analogous to Example 2a. Product was isolated as a yellow solid. 265b) 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was prepared from N-(3-methyl-2-pyridinyl)-N′-carboethoxy-thiourea (8.6 g, 36 mmol) in a manner analogous to Example 2b. Product was isolated as an off-white solid (3.96 g, 74%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.36 (d, J=6.6 Hz, 1H), 7.21 (d, J=6.8 Hz, 1H), 6.78 (dd, J=6.8 Hz, 6.8 Hz, 1H), 5.96 (bs, 2H), 2.39 (s, 3H). MS=149.0 (MH)+. 265c) (4-Methanesulfonyl-phenyl)-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amine was prepared from 8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (500 mg, 3.37 mmol) and 1-bromo-4-methanesulfonyl-benzene (973 mg, 1.23 mmol) in a manner analogous to Example 2d. Product was isolated as an off-white solid (0.369 g, 36%). MP=227-230° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 10.35 (s, 1H), 8.67 (d, J=6.9 Hz, 1H), 7.88 (d, J=8.9 Hz, 2H), 7.82 (d, J=8.9 Hz, 2H), 7.42 (d, J=7.1 Hz, 1H0, 6.99 (dd, J=7.1 Hz, 7.1 Hz, 1H), 3.14 (s, 3H). MS=303 (MH)+.
Quantity
3.93 g
Type
reactant
Reaction Step One
[Compound]
Name
265b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Two

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